

Technical Analysis: 3-Bromo-N,2-dimethylaniline

NMR Characterization

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Compound of Interest

Compound Name: 3-bromo-N,2-dimethylaniline

CAS No.: 1187928-43-3

Cat. No.: B1457302

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Executive Summary & Structural Context

3-Bromo-N,2-dimethylaniline is a secondary amine intermediate often utilized in the synthesis of pharmaceuticals (e.g., BTK inhibitors) and agrochemicals.[1] Its structure is defined by a 1,2,3-trisubstituted benzene ring pattern, which creates a distinct splitting pattern in the aromatic region of the NMR spectrum.[1]

- IUPAC Name: N,2-Dimethyl-3-bromoaniline[1]
- Molecular Formula: C₈H₁₀BrN
- Molecular Weight: 200.08 g/mol [2][3][4]
- Key Structural Features:
 - Steric Crowding: The ortho-methyl group (C2) is flanked by the amine (C1) and the bromine (C3), leading to restricted rotation and specific shielding effects.[1]

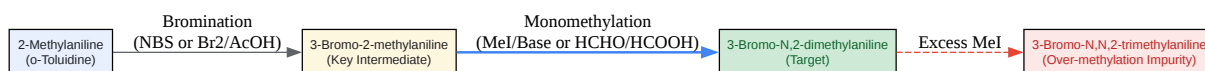
- Electronic Effects: The amino group is a strong resonance donor (shielding ortho/para), while the bromine is an inductive withdrawer (deshielding ortho).[1]

Synthesis & Precursor Validation

To understand the spectrum, one must understand the origin of the impurities and the chemical environment.[1] The compound is typically synthesized via the methylation of 3-bromo-2-methylaniline.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic route and potential by-products that may appear in the NMR spectrum (e.g., over-methylated tertiary amines).



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Figure 1: Synthetic pathway highlighting the critical monomethylation step.[1] Over-methylation leads to the N,N-dimethyl analog, distinguishable by a singlet integrating to 6H in the 2.7–2.9 ppm range.[1]

¹H NMR Spectral Analysis

Solvent: CDCl₃ (Chloroform-d) is the standard solvent.[1][5] Frequency: 400 MHz or higher is recommended to resolve the aromatic coupling.[1]

Aliphatic Region (High Field)

The aliphatic region contains three distinct signals.[1] The chemical shift of the N-methyl group is diagnostic for the secondary amine.[1]

Proton Environment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
Ar-CH ₃ (C2)	2.30 – 2.35	Singlet (s)	3H	The methyl group is deshielded by the adjacent Bromine (inductive effect) compared to o-toluidine (~2.15 ppm).[1]
N-CH ₃	2.85 – 2.95	Singlet (s)	3H	Characteristic of N-methyl anilines.[1] If it were N,N-dimethyl, this would appear slightly upfield (~2.7 ppm) and integrate to 6H.[1]
N-H	3.50 – 4.00	Broad Singlet (br s)	1H	Highly variable. Depends on concentration and water content.[1] Exchangeable with D ₂ O.

Aromatic Region (Low Field)

The aromatic ring has protons at positions 4, 5, and 6.[1] This forms a consecutive 3-spin system (often appearing as an AMX or ABC pattern depending on field strength).[1]

- H4 (Ortho to Br): The most deshielded proton due to the inductive effect of Bromine.[1]

- H5 (Meta to Br/N): The "middle" proton, coupling to both H4 and H6.[1]
- H6 (Ortho to N): The most shielded proton due to the resonance donation from the Nitrogen lone pair.[1]

Proton	Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Interpretation
H6	6.55 – 6.65	Doublet (d)	$J \approx 8.0$	Ortho to the amino group (shielding zone). [1] Shows strong ortho-coupling to H5.[1]
H5	6.95 – 7.05	Triplet (t) / dd	$J \approx 8.0$	Adjacent to both H4 and H6. Appears as a pseudo-triplet due to similar J-values.
H4	7.15 – 7.25	Doublet (d)	$J \approx 8.0$	Ortho to Bromine (deshielding zone). Often shows fine meta-coupling ($J \sim 1-2$ Hz) to H6 if resolution permits.[1]

¹³C NMR Spectral Analysis

Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet).

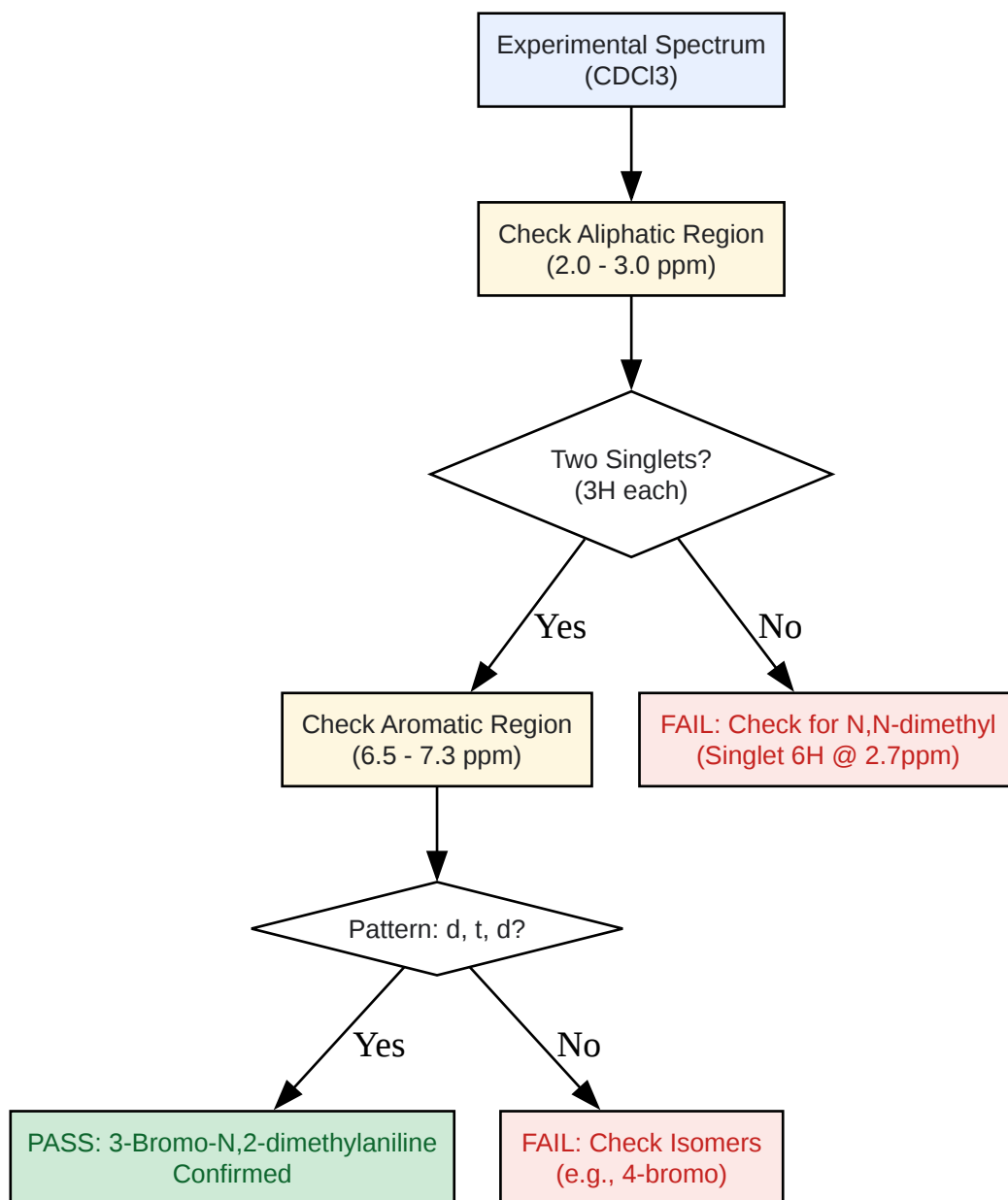
The ¹³C spectrum must show 8 distinct carbon signals (6 aromatic, 2 aliphatic).[1]

Carbon Assignments Table[1]

Carbon Type	Shift (δ , ppm)	Nature	Assignment Reasoning
Aliphatic	18.5 – 19.5	CH ₃	Ar-CH ₃ (C2).[1] Typical for aryl methyls.[1]
Aliphatic	30.5 – 31.5	CH ₃	N-CH ₃ . [1] Diagnostic for N-methyl secondary amines.
Aromatic	110.0 – 112.0	CH	C6.[1] Ortho to the donating Nitrogen; highly shielded.[1]
Aromatic	124.0 – 126.0	C (quat)	C3. Attached to Bromine (Heavy atom effect often causes variable shielding, but usually ~125 ppm).[1]
Aromatic	126.5 – 128.0	C (quat)	C2. Sterically crowded quaternary carbon carrying the methyl group.[1]
Aromatic	127.0 – 128.5	CH	C4.[1] Ortho to Bromine.[1]
Aromatic	128.5 – 130.0	CH	C5.[1] Meta position.
Aromatic	146.0 – 148.0	C (quat)	C1. Attached to Nitrogen.[1][6][7] Most deshielded signal due to electronegativity.[1]

Structural Validation Workflow

Use the following logic map to validate your experimental spectrum against the theoretical data.



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Figure 2: Step-by-step decision tree for spectral validation. This protocol ensures differentiation from common impurities like the tertiary amine or regioisomers.[1]

Experimental Protocols

If you need to generate this data de novo, follow this standardized preparation protocol to ensure reproducibility.

Sample Preparation (NMR)[1][7][8][9][10][11][12]

- Mass: Weigh 10–15 mg of the oil/solid.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
- Filtration: If the sample is synthesized in-house and appears cloudy (residual salts), filter through a small plug of glass wool or a 0.45 μm PTFE syringe filter into the NMR tube.[1]
- Acquisition:
 - ¹H: 16 scans, 1-second relaxation delay (d1).
 - ¹³C: 512–1024 scans (due to low sensitivity of quaternary carbons C2 and C3), 2-second relaxation delay.

Critical Impurity Flags

- Residual Solvent: Look for Ethyl Acetate (4.12 q, 2.05 s, 1.26 t) or Toluene (2.36 s, 7.1-7.2 m) if used in purification.[1]
- Starting Material: 3-Bromo-2-methylaniline (Primary amine).[1]
 - Differentiation: The starting material lacks the N-Me singlet at ~2.9 ppm and has a broad NH₂ signal (2H) instead of NH (1H).[1]

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